ethyl 4-oxo-4-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butanoate
Description
Ethyl 4-oxo-4-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butanoate is a heterocyclic compound featuring a fused triazolo[4,5-d]pyrimidine core linked to a piperazine ring and an ethyl butanoate ester. The piperazine linker enhances solubility and conformational flexibility, while the butanoate ester may act as a prodrug, enabling controlled release of the active metabolite in vivo.
Properties
IUPAC Name |
ethyl 4-oxo-4-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O3/c1-2-30-17(29)9-8-16(28)25-10-12-26(13-11-25)19-18-20(22-14-21-19)27(24-23-18)15-6-4-3-5-7-15/h3-7,14H,2,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTALVPNONNAEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-oxo-4-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butanoate is a novel compound that combines the structural motifs of triazole and pyrimidine, which are known for their diverse biological activities. This article examines the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action based on current literature.
Chemical Structure
The compound features a complex structure that includes:
- Triazole ring : Known for its role in various pharmacological activities.
- Pyrimidine moiety : Associated with anticancer and antimicrobial properties.
- Piperazine group : Often linked to enhanced bioactivity and receptor binding.
Anticancer Activity
Research indicates that derivatives of pyrimidine and triazole possess significant anticancer properties. This compound has shown promising results in inhibiting cancer cell proliferation. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and cell cycle arrest at the G2/M phase .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial effects. Pyrimidine derivatives are often noted for their ability to inhibit bacterial growth:
- Inhibition Studies : Laboratory tests have demonstrated that similar compounds can effectively inhibit various strains of bacteria and fungi, suggesting that this compound may exhibit similar properties .
Anti-inflammatory Properties
Inflammation plays a critical role in many diseases, including cancer. Compounds containing triazole and pyrimidine rings have been reported to possess anti-inflammatory effects:
- Cytokine Modulation : The compound may reduce the production of pro-inflammatory cytokines based on studies involving related structures .
Case Studies
- Anticancer Efficacy : In a study involving various cancer cell lines (e.g., PC-3 prostate cancer cells), derivatives similar to ethyl 4-oxo compounds showed IC50 values in the low micromolar range (1.54 μM for prostate cancer) indicating potent activity against tumor cells .
- Antimicrobial Testing : A study demonstrated that triazolo-pyrimidine derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) ranging from 0.5 to 8 μg/mL .
Data Table
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of triazolopyrimidine compounds exhibit significant anticancer properties. Ethyl 4-oxo-4-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butanoate may fall within this category due to its structural similarities with known anticancer agents.
Case Studies:
- Synthesis and Evaluation : A study synthesized various triazolopyrimidine derivatives and evaluated their cytotoxicity against human cancer cell lines. Compounds similar to ethyl 4-oxo derivatives showed promising results against breast adenocarcinoma (MCF-7) and other cancer types, indicating a potential mechanism of action through inhibition of key protein kinases involved in tumor growth .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 0.173 | CDK2 Inhibition |
| Compound B | A2780 | 0.112 | EGFR Inhibition |
Antimicrobial Properties
The triazole moiety in the compound is known for its broad-spectrum antimicrobial activity. Compounds with similar structures have been reported to exhibit significant antibacterial effects against various pathogenic bacteria.
Research Findings:
In a comparative study, several triazole derivatives were evaluated for their antibacterial activity. Ethyl 4-oxo derivatives demonstrated comparable efficacy to standard antibiotics like chloramphenicol against Gram-positive and Gram-negative bacteria .
Neurological Applications
The piperazine ring present in ethyl 4-oxo compounds suggests potential applications in neuropharmacology. Piperazine derivatives are often explored for their effects on neurotransmitter systems.
Potential Effects:
Research indicates that piperazine-containing compounds can modulate serotonin and dopamine receptors, which may lead to anxiolytic or antidepressant effects. This opens avenues for further exploration of ethyl 4-oxo derivatives in treating mood disorders .
Anti-inflammatory and Analgesic Effects
Compounds containing triazole and piperazine have also been investigated for their anti-inflammatory and analgesic properties.
Experimental Evidence:
In animal models, certain derivatives have shown reduced inflammation markers and pain relief comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). These findings suggest that ethyl 4-oxo derivatives could be developed as new therapeutic agents for inflammatory conditions .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of ethyl 4-oxo compounds is crucial for optimizing their pharmacological profiles.
Key Insights:
Research has focused on modifying different substituents on the triazole and piperazine rings to enhance bioactivity while minimizing toxicity. For instance, variations in the phenyl group have been linked to increased potency against specific cancer cell lines .
Chemical Reactions Analysis
Functionalization with Piperazine
The piperazine group is introduced via nucleophilic aromatic substitution (SNAr) at the 7-position of the triazolo-pyrimidine core.
Mechanism :
-
The electron-deficient pyrimidine ring facilitates attack by the piperazine nucleophile.
-
Reaction typically requires a polar aprotic solvent (e.g., DMF) and elevated temperatures (80–100°C) .
Data Table :
| Reaction Component | Details | Source |
|---|---|---|
| Substrate | 7-Chloro-triazolo[4,5-d]pyrimidine | |
| Nucleophile | Piperazine | |
| Solvent | DMF | |
| Temperature | 80–100°C | |
| Yield | 70–85% (estimated) |
Formation of the Ethyl Butanoate Ester
The ethyl 4-oxobutanoate side chain is incorporated via a condensation reaction.
Reaction Pathway :
-
Knoevenagel Condensation : Ethyl cyanoacetate reacts with a carbonyl compound (e.g., aldehyde) to form α,β-unsaturated intermediates .
-
Michael Addition : The intermediate undergoes nucleophilic attack by the piperazine nitrogen, followed by cyclization.
Conditions :
-
Catalyst: Triethylamine or ammonium acetate.
-
Temperature: 120°C under reflux.
Equation :
Post-Synthetic Modifications
The compound undergoes further reactions, including:
Ester Hydrolysis
The ethyl ester group can be hydrolyzed to a carboxylic acid under basic conditions:
Applications : Facilitates conjugation with other bioactive molecules.
N-Alkylation
The piperazine nitrogen undergoes alkylation with alkyl halides:
Use : Enhances lipophilicity and bioavailability .
Analytical Characterization
Reaction outcomes are verified using:
Comparison with Similar Compounds
Heterocyclic Core Modifications
- This structure mimics purines, enabling interactions with nucleotide-binding domains.
- I-Series Analogs: Compounds like I-6230 (pyridazin-3-yl) and I-6273 (methylisoxazol-5-yl) feature monocyclic heteroaromatic systems. Pyridazine and isoxazole rings are less planar, reducing stacking efficiency but improving selectivity for non-purine targets (e.g., GABA receptors or phosphodiesterases) .
Linker and Substituent Variations
- Piperazine vs. Phenethylamino/Thio/Ethoxy: The target compound’s piperazine linker provides rotational flexibility and basicity, enhancing solubility and membrane permeability. In contrast, I-series compounds use rigid phenethylamino, thio, or ethoxy linkers, which may restrict conformational adaptability but improve target specificity .
- Ester Chain Length: The butanoate ester in the target compound has a longer aliphatic chain than the benzoate esters in the I-series.
Physicochemical and Pharmacokinetic Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
